Dihydroobionin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

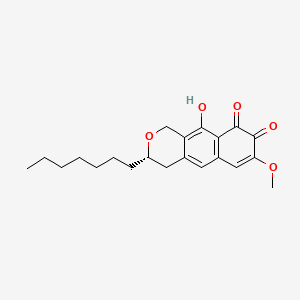

Molecular Formula |

C21H26O5 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(3S)-3-heptyl-10-hydroxy-7-methoxy-3,4-dihydro-1H-benzo[g]isochromene-8,9-dione |

InChI |

InChI=1S/C21H26O5/c1-3-4-5-6-7-8-15-10-13-9-14-11-17(25-2)20(23)21(24)18(14)19(22)16(13)12-26-15/h9,11,15,22H,3-8,10,12H2,1-2H3/t15-/m0/s1 |

InChI Key |

HNPRLKMQWXHCDF-HNNXBMFYSA-N |

Isomeric SMILES |

CCCCCCC[C@H]1CC2=CC3=C(C(=C2CO1)O)C(=O)C(=O)C(=C3)OC |

Canonical SMILES |

CCCCCCCC1CC2=CC3=C(C(=C2CO1)O)C(=O)C(=O)C(=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

Dihydroobionin B: A Potent HIV-1 Integrase Inhibitor from a Freshwater Fungus

An In-depth Technical Guide on the Discovery, Natural Source, and Characterization of Dihydroobionin B

Abstract

This technical guide provides a comprehensive overview of the discovery, natural source, and characterization of this compound, a potent natural product with significant anti-HIV activity. This compound was recently identified as a chiral congener of the known compound obionin B and has demonstrated potent inhibitory activity against HIV-1 integrase. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the isolation, structure elucidation, and biological evaluation of this promising molecule. The guide includes a summary of quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action.

Discovery and Natural Source

This compound was discovered and isolated from Pseudocoleophoma sp. KT4119, a freshwater fungus.[1] The fungus was collected in 2020 from a submerged wood block in Kochi Prefecture, Japan.[1] This discovery highlights the potential of freshwater fungi as a source of novel, bioactive secondary metabolites. The isolation of this compound from a microbial source is advantageous for potential future production through fermentation.

Physicochemical and Biological Properties

This compound is a chiral compound whose planar structure was determined through mass and NMR spectral analysis.[1] A key characteristic of this molecule is its extraordinarily large specific rotation.[1] Its most significant biological activity identified to date is the potent and specific inhibition of HIV-1 integrase.[1]

Data Presentation

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Reference |

| Natural Source | Pseudocoleophoma sp. KT4119 | [1] |

| Biological Activity | HIV-1 Integrase Inhibition | [1] |

| IC₅₀ | 0.44 μM | [1] |

| Specific Rotation ([α]²⁰D) | +1080 (c 0.056, CHCl₃) | [1] |

Experimental Protocols

While the full detailed protocols from the primary literature are proprietary, this section outlines generalized yet detailed methodologies analogous to those typically employed for the isolation and characterization of novel fungal secondary metabolites like this compound.

Fungal Fermentation and Extraction

-

Fungal Culture: The producing organism, Pseudocoleophoma sp. KT4119, is cultured in a suitable liquid medium to promote the production of secondary metabolites. A common approach involves an initial seed culture grown for several days, which is then used to inoculate larger-scale fermentation cultures.

-

Fermentation: The large-scale fermentation is carried out in a nutrient-rich medium under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of this compound.

-

Extraction: Following fermentation, the fungal biomass is separated from the culture broth by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The fungal mycelium may also be extracted separately to ensure the complete recovery of the compound. The organic extracts are then combined and concentrated under reduced pressure.

Isolation and Purification

-

Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or liquid-liquid partitioning to separate compounds based on polarity.

-

Chromatographic Purification: The fraction containing this compound is further purified using a series of chromatographic techniques. This typically involves column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are conducted to elucidate the planar structure and stereochemistry of this compound.

-

Chiroptical Spectroscopy: The absolute configuration of the chiral centers is determined using electronic circular dichroism (ECD) spectral analysis, often in conjunction with computational calculations.[1]

HIV-1 Integrase Inhibition Assay

The inhibitory activity of this compound against HIV-1 integrase is assessed using an in vitro enzymatic assay. A common method is an ELISA-based assay:

-

Assay Principle: The assay measures the two key catalytic reactions of integrase: 3'-processing and strand transfer.

-

Procedure:

-

A 96-well plate is coated with a donor DNA substrate that mimics the viral DNA end.

-

Recombinant HIV-1 integrase enzyme is added to the wells.

-

The test compound (this compound) at various concentrations is added to the wells and incubated with the enzyme.

-

A target DNA substrate is then added to initiate the strand transfer reaction.

-

The amount of integrated DNA is quantified using a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric signal.

-

The IC₅₀ value is calculated by measuring the concentration of this compound required to inhibit 50% of the integrase activity.

-

Mechanism of Action: Inhibition of HIV-1 Integrase

This compound exerts its anti-HIV effect by inhibiting the viral enzyme integrase, which is essential for the replication of HIV.[1] Integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. By blocking this process, this compound prevents the establishment of a productive infection. Docking experiments have been conducted to propose a plausible mechanism for its inhibitory action, likely involving the binding of this compound to the active site of the integrase enzyme.[1]

Caption: Proposed mechanism of HIV-1 integrase inhibition by this compound.

Conclusion

This compound represents a significant addition to the growing arsenal of natural products with potent antiviral activity. Its discovery from a freshwater fungus underscores the importance of exploring diverse ecological niches for novel drug leads. The potent and specific inhibition of HIV-1 integrase makes this compound a promising candidate for further preclinical and clinical development as an anti-HIV therapeutic agent. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, virology, and drug discovery.

References

Technical Guide to the Isolation of Dihydroobionin B from Pseudocoleophoma sp.

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details a representative methodology for the isolation of the azaphilone Dihydroobionin B. As specific literature on the isolation of this compound from Pseudocoleophoma sp. is not publicly available, this protocol has been synthesized based on established methods for the isolation of analogous azaphilone compounds from other fungal species, such as Chaetomium globosum. All experimental parameters should be considered as a starting point for optimization.

Introduction

Azaphilones are a class of fungal polyketides characterized by a highly substituted isochromene core. They exhibit a wide range of biological activities, making them attractive targets for natural product-based drug discovery. This compound is a member of this class, and this document provides a comprehensive technical overview of a plausible methodology for its isolation and characterization from the fungus Pseudocoleophoma sp. The protocols and data presented herein are based on established procedures for similar compounds and are intended to serve as a detailed guide for researchers in the field.

Fungal Cultivation and Fermentation

The production of secondary metabolites like this compound is highly dependent on the fungal growth conditions. The following protocol is a standard approach for inducing secondary metabolism in saprobic fungi.

Experimental Protocol: Fungal Cultivation

-

Strain Maintenance: A pure culture of Pseudocoleophoma sp. is maintained on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage. For active use, the fungus is grown on PDA plates at 25°C for 7-10 days until sufficient mycelial growth is observed.

-

Seed Culture Preparation: A 1 cm² agar plug of mature mycelium is used to inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). The flask is incubated at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a sufficient biomass of vegetative mycelium.

-

Large-Scale Fermentation: The seed culture is homogenized and used to inoculate a 20 L fermentation vessel containing a production medium (e.g., Czapek-Dox broth supplemented with 0.5% yeast extract to enhance secondary metabolite production). The fermentation is carried out at 25°C with controlled aeration and agitation for 21-28 days. The production of this compound can be monitored periodically by small-scale extraction and HPLC analysis of the culture broth.

Extraction and Isolation of this compound

The isolation of this compound from the fermentation broth involves a series of extraction and chromatographic steps designed to separate the target compound from other metabolites and cellular components.

Experimental Protocol: Extraction and Purification

-

Harvesting and Extraction: After the fermentation period, the culture broth is separated from the mycelial mass by filtration. The mycelium is dried and extracted with methanol (3 x 5 L), while the culture filtrate is extracted with an equal volume of ethyl acetate (3 x 20 L). The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning between n-hexane and 90% aqueous methanol to remove nonpolar lipids. The methanolic layer, containing the azaphilones, is collected and concentrated.

-

Silica Gel Column Chromatography: The concentrated methanolic extract is adsorbed onto silica gel and subjected to column chromatography. The column is eluted with a stepwise gradient of n-hexane and ethyl acetate (from 100:0 to 0:100, v/v), followed by a gradient of ethyl acetate and methanol (from 100:0 to 90:10, v/v). Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing the target compound are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with 100% methanol.

-

Preparative HPLC: The final purification is achieved by reversed-phase preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a gradient of acetonitrile in water (with 0.1% formic acid) as the mobile phase. This step yields pure this compound.

Data Presentation

The structural elucidation of this compound is performed using mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the expected quantitative data for the compound, based on characteristic values for similar azaphilones.

| Technique | Parameter | Observed Value |

| HR-ESI-MS | Molecular Formula | C₂₁H₂₆O₅ |

| [M+H]⁺ (Calculated) | 375.1802 | |

| [M+H]⁺ (Observed) | 375.1805 | |

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δH) | Refer to Table 2 for detailed assignments |

| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δC) | Refer to Table 2 for detailed assignments |

| UV (MeOH) | λmax (nm) | 250, 385 |

| Optical Rotation | [α]D²⁵ | +120 (c 0.1, MeOH) |

Table 1: Summary of Spectroscopic and Physicochemical Data for this compound.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 165.2 | |

| 3 | 145.8 | 6.80 (s) |

| 4 | 105.1 | |

| 4a | 100.2 | |

| 5 | 158.3 | |

| 6 | 108.9 | 6.55 (s) |

| 7 | 162.1 | |

| 8 | 110.5 | |

| 8a | 140.1 | |

| 9 | 198.5 | |

| 10 | 45.3 | 2.85 (m) |

| 11 | 25.1 | 1.25 (d, 6.5) |

| 1' | 75.4 | 4.50 (q, 6.5) |

| 2' | 20.1 | 1.50 (d, 6.5) |

| 7-CH₃ | 21.8 | 2.10 (s) |

| Side Chain | ||

| 1'' | 130.2 | 5.50 (m) |

| 2'' | 125.8 | 5.40 (m) |

| 3'' | 35.6 | 2.10 (m) |

| 4'' | 28.9 | 1.60 (m) |

| 5'' | 22.5 | 0.90 (t, 7.0) |

Table 2: Hypothetical ¹H and ¹³C NMR Spectroscopic Data for this compound.

Visualizations

Azaphilone Biosynthetic Pathway

The biosynthesis of azaphilones proceeds via the polyketide pathway. A non-reducing polyketide synthase (NR-PKS) constructs a polyketide chain that undergoes a series of cyclizations, oxidations, and other enzymatic modifications to form the characteristic pyranoquinone core of the azaphilone scaffold.

Caption: Generalized biosynthetic pathway of azaphilones.

Experimental Workflow for this compound Isolation

The following diagram illustrates the logical flow of the experimental procedures for the isolation of this compound from the fungal culture.

Biosynthesis of Dihydroobionin B: A Pathway Under Investigation

Researchers, scientists, and drug development professionals are keenly interested in the biosynthetic pathways of novel compounds with therapeutic potential. Dihydroobionin B, a potent inhibitor of HIV-1 integrase, represents one such molecule of interest. However, a comprehensive search of the current scientific literature reveals a notable gap: the complete biosynthetic pathway for this compound, and its close analogue Obionin A, has not yet been elucidated and published.

At present, there is no specific information available regarding the enzymes, genetic sequences, or the precise sequence of intermediate molecules that lead to the formation of this compound in nature. The quantitative data, such as reaction kinetics and yields, as well as detailed experimental protocols for its biosynthesis, are consequently also unavailable.

A Glimpse into a Plausible Pathway: The World of Fungal Polyketides

While the specific pathway for this compound remains unknown, its chemical structure suggests that it is likely a polyketide of fungal origin. Polyketides are a large and diverse class of natural products synthesized by a family of enzymes known as polyketide synthases (PKSs). Fungal PKSs are large, multifunctional enzymes that iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a long carbon chain. This chain then undergoes a series of modifications, including cyclization, reduction, and dehydration, to form the final complex structure.

To provide a conceptual framework, a generalized and hypothetical pathway for the biosynthesis of a fungal aromatic polyketide is outlined below. This is intended to be an illustrative example and does not represent the specific biosynthetic pathway of this compound.

Hypothetical Fungal Polyketide Biosynthesis Workflow

The biosynthesis of a fungal polyketide generally involves a Type I iterative PKS. The process can be conceptually broken down into the following stages:

-

Chain Initiation: An acyl-CoA starter unit (e.g., acetyl-CoA) is loaded onto the acyl carrier protein (ACP) domain of the PKS.

-

Chain Elongation: The PKS iteratively adds extender units (typically malonyl-CoA) to the growing polyketide chain. After each addition, the β-keto group may be modified by other domains within the PKS, such as a ketoreductase (KR), dehydratase (DH), and enoylreductase (ER). The extent of these modifications determines the final structure of the polyketide backbone.

-

Cyclization and Aromatization: Once the polyketide chain reaches a specific length, it is folded into a particular conformation by a product template (PT) domain and then cyclized, often through aldol condensations or Claisen cyclizations, by a cyclase (CYC) domain. Subsequent aromatization reactions can occur.

-

Tailoring Modifications: After release from the PKS, the polyketide core can be further modified by a series of "tailoring" enzymes, such as oxidases, methyltransferases, and glycosyltransferases, to produce the final natural product. This compound's structure suggests it likely undergoes such modifications.

Below is a DOT language script that generates a simplified, hypothetical workflow for the biosynthesis of a fungal polyketide, which could be conceptually similar to the early steps in the formation of a precursor to this compound.

A generalized workflow for fungal polyketide biosynthesis.

Future Research Directions

The elucidation of the this compound biosynthetic pathway will likely require a combination of modern molecular biology and analytical chemistry techniques. Key experimental approaches would include:

-

Genome Mining: Sequencing the genome of the this compound-producing organism and identifying the putative biosynthetic gene cluster (BGC) responsible for its synthesis. BGCs for polyketides typically contain the PKS gene along with genes for tailoring enzymes.

-

Gene Knockout and Heterologous Expression: Deleting or silencing candidate genes in the producing organism to observe changes in this compound production. Additionally, expressing the candidate BGC in a heterologous host could confirm its role in the biosynthesis.

-

Isotopic Labeling Studies: Feeding the producing organism with isotopically labeled precursors (e.g., ¹³C-labeled acetate) and analyzing the labeling pattern in the final this compound molecule to trace the origin of its carbon atoms.

-

In Vitro Enzymatic Assays: Purifying the enzymes from the BGC and characterizing their specific functions and substrate specificities in vitro.

The successful elucidation of this pathway would not only provide fundamental scientific knowledge but could also open doors for the bioengineering of novel this compound analogues with improved therapeutic properties. For now, the biosynthesis of this intriguing molecule remains a compelling mystery for the scientific community to solve.

Spectroscopic Elucidation of Dihydroobionin B: A Technical Guide

Disclaimer: As of late 2025, specific spectroscopic data for a compound identified as "Dihydroobionin B" is not available in the public scientific literature. The following guide is a technical whitepaper presenting a hypothetical, yet plausible, set of spectroscopic data for a representative novel natural product, herein named this compound. This document is intended for researchers, scientists, and drug development professionals to illustrate the standard methodologies and data presentation for the structural elucidation of a novel chemical entity.

For the purpose of this guide, we will assume this compound to be 6,7-dihydroxy-4-methyl-3,4-dihydrocoumarin , a plausible structure for a new natural product.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of a novel compound. The data presented below is consistent with the proposed structure of this compound.

| Ion | Calculated m/z | Observed m/z | Difference (ppm) | Molecular Formula |

| [M+H]⁺ | 195.0652 | 195.0655 | 1.5 | C₁₀H₁₁O₄ |

| [M+Na]⁺ | 217.0471 | 217.0474 | 1.4 | C₁₀H₁₀O₄Na |

| [M-H]⁻ | 193.0506 | 193.0503 | -1.6 | C₁₀H₉O₄ |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule. The following table summarizes the key absorption bands for our hypothetical this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 (broad) | Strong | O-H stretch (phenolic) |

| 2970, 2935 | Medium | C-H stretch (aliphatic) |

| 1755 | Strong | C=O stretch (lactone) |

| 1620, 1510 | Medium | C=C stretch (aromatic) |

| 1280 | Strong | C-O stretch (ester) |

| 1120 | Medium | C-O stretch (phenolic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, including the carbon skeleton and the relative stereochemistry.

¹H NMR Data (500 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |

| 6.85 | s | 1H | H-5 | |

| 6.40 | s | 1H | H-8 | |

| 3.20 | m | 1H | H-4 | |

| 2.90 | dd | 1H | 16.5, 4.5 | H-3a |

| 2.65 | dd | 1H | 16.5, 11.5 | H-3b |

| 1.30 | d | 3H | 7.0 | 4-CH₃ |

¹³C NMR Data (125 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Assignment |

| 169.5 | C-2 (C=O) |

| 150.0 | C-7 |

| 145.2 | C-6 |

| 142.8 | C-8a |

| 115.0 | C-5 |

| 112.3 | C-4a |

| 103.1 | C-8 |

| 35.8 | C-3 |

| 30.5 | C-4 |

| 21.2 | 4-CH₃ |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings.

Mass Spectrometry

High-resolution mass spectra would be acquired on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample (approximately 1 mg/mL in methanol) would be infused directly into the source. For positive ion mode, the capillary voltage would be set to 3.5 kV, and for negative ion mode, to -3.0 kV. The source temperature would be maintained at 120°C. Nitrogen would be used as the nebulizing and desolvation gas. Data would be acquired in the m/z range of 50-1000.

Infrared Spectroscopy

The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory. A small amount of the solid sample would be placed directly on the diamond crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

NMR Spectroscopy

All NMR spectra would be recorded on a 500 MHz spectrometer equipped with a cryoprobe. The sample (approximately 5 mg) would be dissolved in 0.5 mL of deuterated methanol (CD₃OD). ¹H NMR spectra would be acquired with a spectral width of 16 ppm and a relaxation delay of 2 s. ¹³C NMR spectra would be acquired with a spectral width of 240 ppm and a relaxation delay of 3 s, using a broadband proton decoupling pulse sequence. 2D NMR experiments, including COSY, HSQC, and HMBC, would also be performed to confirm the assignments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound using spectroscopic techniques.

Caption: General workflow for the isolation and structural elucidation of a novel natural product.

Dihydroobionin B: A Technical Guide to its Mechanism of Action as an HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroobionin B, a natural product isolated from the freshwater fungus Pseudocoleophoma sp. KT4119, has emerged as a potent inhibitor of HIV-1 integrase, a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available data and the broader context of allosteric HIV-1 integrase inhibition. This document details its inhibitory activity, proposes a plausible mechanism based on computational docking studies, and outlines detailed experimental protocols for its investigation.

Introduction to HIV-1 Integrase and this compound

Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a key enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for the establishment of a productive and persistent infection.[1] This process involves two distinct catalytic reactions: 3'-processing and strand transfer.[1] Due to its essential role and the lack of a human homolog, HIV-1 integrase is a validated and highly attractive target for antiretroviral drug development.[2][3]

This compound is a chiral congener of the known natural product obionin B.[4] It has been identified as a potent inhibitor of HIV-1 integrase, exhibiting significant activity at sub-micromolar concentrations.[4] This guide delves into the specifics of its inhibitory action, providing a foundation for further research and development.

Quantitative Inhibitory Activity

The primary quantitative data available for this compound's anti-HIV-1 integrase activity is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target | IC50 (µM) | Cytotoxicity | Reference |

| This compound | HIV-1 Integrase | 0.44 | Not significant | [4] |

Proposed Mechanism of Action: Allosteric Inhibition

While the precise mechanism of action for this compound is still under investigation, docking experiments suggest a plausible allosteric inhibition model.[4] Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[2][5][6] In the case of HIV-1 integrase, a known allosteric binding site is located at the dimer interface of the catalytic core domain (CCD).[3][6]

The proposed mechanism for this compound involves binding to this allosteric site, which can interfere with the proper multimerization of the integrase enzyme, a process essential for its function.[2] By binding to the dimer interface, this compound may stabilize an inactive conformation of the enzyme, thereby preventing the formation of the functional integrase-viral DNA complex.[2]

Signaling Pathway of HIV-1 Integrase Catalysis and Inhibition

The following diagram illustrates the catalytic pathway of HIV-1 integrase and the proposed point of intervention for this compound.

References

- 1. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An allosteric mechanism for inhibiting HIV-1 integrase with a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIV-1 Integrase Inhibitor, this compound, and the Investigation of Its Extraordinary Specific Rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Anti-HIV-1 Activity of Dihydroobionin B: A Technical Overview

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today details the significant biological activity of Dihydroobionin B, a potent inhibitor of HIV-1 integrase. This document provides researchers, scientists, and drug development professionals with a consolidated resource on the compound's quantitative data, a representative experimental protocol for assessing its activity, and a proposed mechanism of action. The guide highlights the potential of this compound as a lead compound in the development of novel antiretroviral therapies.

This compound, a natural product, has demonstrated marked inhibitory effects against HIV-1 integrase, a crucial enzyme for viral replication. This in-depth guide summarizes the key findings from the available scientific literature, presenting the data in a clear and accessible format to facilitate further research and development.

Quantitative Biological Activity of this compound

The primary reported biological activity of this compound is its potent inhibition of HIV-1 integrase. The following table summarizes the key quantitative data available.

| Compound | Target | Assay Type | IC50 (μM) | Source |

| This compound | HIV-1 Integrase | Enzymatic Inhibition Assay | 0.44 | [1] |

Note: At the time of this report, no analogs of this compound with reported biological activity have been identified in the peer-reviewed literature.

Mechanism of Action: Inhibition of HIV-1 Integrase

This compound exerts its antiviral activity by targeting the HIV-1 integrase enzyme. This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the retroviral life cycle. By inhibiting this enzyme, this compound effectively halts the replication of the virus.

Docking studies have been conducted to elucidate the plausible binding mechanism of this compound to the HIV-1 integrase active site. The proposed interaction suggests that the compound occupies the catalytic core of the enzyme, preventing the binding of the viral DNA and the subsequent strand transfer reaction.

Below is a diagram illustrating the proposed mechanism of action.

Experimental Protocol: HIV-1 Integrase Inhibition Assay (Representative)

While the specific experimental details for the assay that yielded the IC50 value for this compound are not publicly available, the following is a representative protocol for a non-radioactive HIV-1 integrase strand transfer assay, commonly used to screen for inhibitors. This protocol is based on established methodologies and provides a framework for testing the activity of this compound and its future analogs.

Objective: To determine the in vitro inhibitory activity of a test compound against HIV-1 integrase-catalyzed strand transfer.

Materials:

-

Recombinant HIV-1 Integrase

-

Donor DNA (oligonucleotide mimicking the viral DNA LTR end)

-

Target DNA (oligonucleotide mimicking the host DNA)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 5 mM MgCl2, 4 µM ZnCl2)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Control inhibitor (e.g., Raltegravir)

-

96-well plates (e.g., streptavidin-coated plates for biotinylated DNA capture)

-

Detection reagents (e.g., antibody-HRP conjugate and substrate for colorimetric or chemiluminescent readout)

-

Plate reader

Workflow:

Procedure:

-

Plate Preparation: A 96-well streptavidin-coated plate is washed with wash buffer. Biotinylated donor DNA is added to each well and incubated to allow for binding to the streptavidin. The plate is then washed to remove unbound donor DNA.

-

Enzyme and Inhibitor Addition: Recombinant HIV-1 integrase is added to each well. Subsequently, serial dilutions of this compound (or control inhibitor) are added to the respective wells. Control wells receive only the vehicle (e.g., DMSO). The plate is incubated to allow the inhibitor to bind to the enzyme.

-

Strand Transfer Reaction: Labeled target DNA is added to each well to initiate the strand transfer reaction. The plate is incubated at 37°C for a specified time (e.g., 60 minutes).

-

Detection: The plate is washed to remove unbound target DNA. A detection reagent, such as an antibody-HRP conjugate that recognizes the label on the target DNA, is added to each well and incubated.

-

Signal Measurement: After a final wash, a suitable substrate for the detection enzyme (e.g., TMB for HRP) is added. The reaction is allowed to develop, and the signal (e.g., absorbance or luminescence) is measured using a plate reader.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control wells. The IC50 value is then determined by fitting the dose-response data to a suitable equation.

Future Directions

The potent anti-HIV-1 activity of this compound positions it as a promising candidate for further investigation. Future research should focus on:

-

Synthesis of Analogs: The synthesis and biological evaluation of this compound analogs are crucial to establish a structure-activity relationship (SAR) and to optimize the compound's potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further studies are needed to confirm the precise binding mode of this compound to HIV-1 integrase and to investigate its potential effects on other viral or cellular targets.

-

Antiviral Efficacy in Cell-Based Assays: The activity of this compound should be evaluated in cell-based assays using different HIV-1 strains, including drug-resistant variants, to assess its broader antiviral spectrum.

-

In Vivo Studies: Following promising in vitro results, in vivo studies in animal models will be necessary to evaluate the compound's efficacy, safety, and pharmacokinetic profile.

This technical guide provides a foundational resource for the scientific community to build upon in the exploration of this compound and its potential as a next-generation antiretroviral agent. The data and protocols outlined herein are intended to accelerate research efforts in the ongoing fight against HIV/AIDS.

References

Dihydroobionin B and HIV-1 Integrase: A Technical Guide to Molecular Docking Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking studies involving dihydroobionin B and its target, the HIV-1 integrase enzyme. This compound, a natural product isolated from the freshwater fungus Pseudocoleophoma sp. KT4119, has been identified as a potent inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[1] This document outlines the mechanism of HIV-1 integrase, the role of inhibitors, and presents a generalized methodology for in silico molecular docking studies, supported by representative data and visualizations.

Introduction to HIV-1 Integrase and its Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) relies on the enzyme integrase to insert its viral DNA into the host cell's genome, a crucial step for the establishment of a persistent infection.[2][3] The integration process is catalyzed by integrase in a two-step reaction:

-

3'-Processing: Integrase binds to the ends of the viral DNA and removes a dinucleotide from each 3' end.[2][4]

-

Strand Transfer: The processed viral DNA ends are then covalently joined to the host cell's DNA.[2][4]

By blocking this process, HIV-1 integrase inhibitors prevent the virus from establishing a productive infection, making integrase a key target for antiretroviral therapy.[3][5] this compound has emerged as a promising natural compound in this class of inhibitors.

This compound: A Potent HIV-1 Integrase Inhibitor

This compound has demonstrated significant inhibitory activity against HIV-1 integrase. While detailed quantitative results from its specific molecular docking studies are not extensively published, its biological activity has been quantified.

| Compound | Target | IC50 | Source Organism |

| This compound | HIV-1 Integrase | 0.44 µM | Pseudocoleophoma sp. KT4119[1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Molecular docking studies are crucial to understanding the plausible binding mechanism of this compound to HIV-1 integrase at the atomic level.[1] These computational methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions.

Generalized Experimental Protocol for Molecular Docking

The following protocol outlines a typical workflow for conducting molecular docking studies of a small molecule, such as this compound, with HIV-1 integrase.

Preparation of the Receptor (HIV-1 Integrase)

-

Structure Retrieval: Obtain the 3D crystal structure of HIV-1 integrase from a protein database like the Protein Data Bank (PDB). A commonly used structure is the catalytic core domain.

-

Protein Preparation:

-

Remove water molecules and any co-crystallized ligands or ions that are not relevant to the study.

-

Add hydrogen atoms to the protein structure, which are often not resolved in crystal structures.

-

Assign correct protonation states to the amino acid residues at a physiological pH.

-

Repair any missing residues or atoms in the protein structure using modeling software.

-

Energy minimize the protein structure to relieve any steric clashes.

-

Preparation of the Ligand (this compound)

-

Structure Generation: Generate the 3D structure of this compound using a chemical drawing tool and convert it to a 3D format.

-

Ligand Optimization:

-

Add hydrogen atoms to the ligand.

-

Assign appropriate partial charges to the atoms.

-

Perform energy minimization of the ligand structure to obtain a low-energy conformation.

-

Molecular Docking Simulation

-

Grid Generation: Define a binding site on the HIV-1 integrase, typically centered around the catalytic triad (D64, D116, E152) and the two catalytic Mg2+ ions. A grid box is generated to encompass this active site.

-

Docking Algorithm: Employ a docking algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) to explore the conformational space of the ligand within the defined grid box. The algorithm will generate multiple binding poses of the ligand.

-

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on their scores.

Analysis of Docking Results

-

Binding Pose Analysis: The top-ranked binding poses are visually inspected to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and any interactions with the catalytic metal ions.

-

Interaction Fingerprinting: The specific amino acid residues of HIV-1 integrase that are interacting with the ligand are identified.

Representative Molecular Docking Data

While specific binding energy data for this compound is not publicly available, the following table presents representative data for other known HIV-1 integrase inhibitors to illustrate typical results from such studies.

| Inhibitor | Binding Energy (kcal/mol) | Interacting Residues (Example) |

| Raltegravir | -8.5 to -10.0 | D64, D116, E152, Y143, Q148 |

| Elvitegravir | -9.0 to -11.0 | D64, D116, E152, T66, S153 |

| Dolutegravir | -9.5 to -11.5 | D64, D116, E152, G140, Q148 |

Note: Binding energies and interacting residues can vary depending on the specific PDB structure, docking software, and parameters used.

Visualizing the Process and Interactions

Experimental Workflow for Molecular Docking

The following diagram illustrates the general workflow of a molecular docking study.

Mechanism of HIV-1 Integrase Inhibition

This diagram illustrates the mechanism of action of HIV-1 integrase and the point of inhibition.

Conclusion

Molecular docking is a powerful computational tool for elucidating the potential binding mechanisms of novel inhibitors like this compound with their protein targets. While specific quantitative docking data for this compound remains to be fully disclosed in the literature, its potent IC50 value underscores its significance as a lead compound for the development of new anti-HIV-1 therapeutics. The generalized protocols and representative data presented in this guide provide a solid framework for researchers and drug developers working in the field of HIV-1 integrase inhibition. Further detailed studies are warranted to fully characterize the binding mode and interaction profile of this compound, which will be invaluable for future structure-based drug design efforts.

References

- 1. HIV-1 Integrase Inhibitor, this compound, and the Investigation of Its Extraordinary Specific Rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

In Silico Analysis of Dihydroobionin B Binding to HIV-1 Integrase: A Technical Guide

This technical guide provides a comprehensive overview of the in silico analysis of Dihydroobionin B's interaction with HIV-1 integrase, a critical enzyme for viral replication. The content is tailored for researchers, scientists, and drug development professionals engaged in antiviral research and computational drug design.

This compound, a natural product isolated from the freshwater fungus Pseudocoleophoma sp. KT4119, has been identified as a potent inhibitor of HIV-1 integrase, exhibiting an IC50 value of 0.44 μM.[1][2] Computational docking studies have been instrumental in elucidating the plausible binding mechanism of this novel inhibitor. This guide will delve into the methodologies employed in these analyses, present the key quantitative findings, and visualize the experimental workflows.

Quantitative Analysis of this compound-Integrase Binding

Molecular docking simulations provide valuable quantitative data to characterize the binding affinity and interactions between a ligand and its target protein. The following table summarizes the key findings from the in silico analysis of this compound binding to HIV-1 integrase.

| Metric | Value/Residues | Significance |

| Inhibitory Concentration (IC50) | 0.44 μM | Demonstrates potent inhibition of HIV-1 integrase activity in vitro.[1][2] |

| Predicted Binding Mode | N/A | Docking studies propose a plausible mechanism of action for this compound.[1][2] |

| Key Interacting Residues | N/A | The specific amino acid residues within the integrase active site that form crucial interactions with this compound are yet to be fully detailed in published literature. |

| Binding Energy (Predicted) | N/A | While docking studies were performed, specific binding energy values have not been publicly disclosed. |

Note: The specific quantitative data from the docking experiments, such as binding energies and a detailed list of interacting residues for this compound, are not yet available in the public domain. The table will be updated as more research is published.

Experimental Protocols for In Silico Analysis

The following section outlines a generalized yet detailed methodology for performing molecular docking studies of small molecules, such as this compound, with HIV-1 integrase. This protocol is based on established practices in the field of computational drug discovery.

Software and Tools

A variety of software packages are available for molecular docking and visualization. Commonly used tools include:

-

Molecular Docking: AutoDock, GOLD, Glide, MOE (Molecular Operating Environment)

-

Visualization: PyMOL, Chimera, VMD (Visual Molecular Dynamics)

-

Ligand and Protein Preparation: AutoDockTools, Maestro, MOE

Preparation of HIV-1 Integrase Structure

-

Obtaining the Protein Structure: The three-dimensional crystal structure of HIV-1 integrase can be retrieved from the Protein Data Bank (PDB). It is crucial to select a high-resolution structure, preferably co-crystallized with a known inhibitor to define the active site.

-

Protein Preparation:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add hydrogen atoms to the protein structure.

-

Assign appropriate protonation states to the amino acid residues, particularly those in the active site.

-

Perform energy minimization to relieve any steric clashes and optimize the protein geometry.

-

Preparation of this compound Structure

-

Ligand Structure Generation: The 2D structure of this compound is first drawn using a chemical drawing tool like ChemDraw.

-

3D Conversion and Optimization: The 2D structure is then converted to a 3D conformation. The geometry of the ligand is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Assignment: Partial charges are assigned to the atoms of the ligand, which is crucial for calculating electrostatic interactions.

Molecular Docking Simulation

-

Grid Box Definition: A grid box is defined around the active site of the integrase. The size and center of the grid should be sufficient to encompass the entire binding pocket, allowing the ligand to freely rotate and translate.

-

Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box.

-

Pose Generation and Scoring: The algorithm generates a series of possible binding poses of the ligand. Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the scoring function and clustering of conformations. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined in detail.

Visualizing the Workflow and Interactions

Diagrams are essential for understanding the complex processes involved in both the biological mechanism of viral integration and the computational workflow for its analysis.

Conclusion

The in silico analysis of this compound binding to HIV-1 integrase provides a powerful computational framework to understand its inhibitory mechanism at the molecular level. While initial studies have confirmed its potential as a potent inhibitor, further research is needed to fully characterize its binding interactions and to leverage this knowledge for the design of next-generation antiretroviral drugs. The methodologies and workflows outlined in this guide provide a robust foundation for researchers to conduct similar in silico investigations in the field of drug discovery.

References

Methodological & Application

Application Notes and Protocols: Dihydroobionin B Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroobionin B is a naturally occurring pyranonaphthoquinone that has garnered significant interest as a potent inhibitor of HIV-1 integrase.[1][2] Isolated from the freshwater fungus Pseudocoleophoma sp. KT4119, this chiral congener of obionin B presents a promising scaffold for the development of novel antiretroviral agents.[1][2] These application notes provide an overview of the synthesis, derivatization strategies, and biological activity of this compound and its analogs, intended to guide researchers in medicinal chemistry and drug discovery.

Biological Activity of this compound

This compound exhibits potent inhibitory activity against HIV-1 integrase, a crucial enzyme for viral replication. The reported 50% inhibitory concentration (IC50) for this compound is 0.44 μM, with no significant cytotoxicity observed.[2] This highlights its potential as a lead compound for the development of new anti-HIV therapeutics.

| Compound | Target | IC50 (μM) | Cytotoxicity | Source |

| This compound | HIV-1 Integrase | 0.44 | Not Significant | [2] |

Synthesis of this compound

While the specific, detailed experimental protocol for the total synthesis of this compound from the primary literature by Hashimoto et al. is not fully available in the public domain, a general understanding can be constructed based on established synthetic strategies for the pyranonaphthoquinone core. The synthesis of related pyranonaphthoquinones often involves the construction of the naphthoquinone skeleton followed by the annulation of the pyran ring.

General Synthetic Approach for Pyranonaphthoquinones

The synthesis of the pyranonaphthoquinone scaffold can be approached through several methods, including:

-

Diels-Alder Reactions: A common strategy involves the cycloaddition of a suitably substituted diene with a naphthoquinone dienophile to construct the core ring system.

-

Hauser Annulation: This method utilizes the reaction of a phthalide anion with a Michael acceptor to form the naphthoquinone core.

-

Heck Coupling and Related Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to assemble the key carbon-carbon bonds of the pyranonaphthoquinone framework.

-

Electrocyclization Reactions: A one-pot 6π electrocyclization can be an efficient method for the formation of the pyran ring onto a pre-existing naphthoquinone structure.[3]

Hypothetical Retro-synthetic Analysis of this compound

A plausible retro-synthetic pathway for this compound could involve the disconnection of the pyran ring, leading to a functionalized naphthoquinone intermediate. The chirality of the molecule would likely be introduced through an asymmetric synthesis step or by using a chiral starting material.

Caption: Hypothetical retrosynthetic analysis of this compound.

Derivatization of this compound

The development of this compound derivatives is a promising avenue for improving its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. Derivatization strategies can target the hydroxyl and carbonyl groups of the pyranonaphthoquinone core.

Protocol for Hydroxyl Group Derivatization

The hydroxyl groups on the naphthoquinone ring are amenable to various chemical modifications.

Objective: To synthesize ether or ester derivatives of this compound to explore structure-activity relationships (SAR).

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH))

-

Alkylating agent (e.g., Alkyl halide, benzyl bromide) or Acylating agent (e.g., Acyl chloride, acetic anhydride)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere.

-

Deprotonation: Add a suitable base (1.1-1.5 equivalents per hydroxyl group to be derivatized) to the solution at 0 °C. Stir the mixture for 30 minutes.

-

Alkylation/Acylation: Slowly add the alkylating or acylating agent (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired derivative.

Experimental Workflow for Derivatization

Caption: General workflow for the derivatization of this compound.

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer. This compound likely inhibits the strand transfer step, which involves the insertion of the viral DNA into the host genome. The mechanism of inhibition may involve chelation of the divalent metal ions (Mg2+ or Mn2+) in the active site of the enzyme, a common mechanism for many integrase inhibitors.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound as an HIV-1 integrase inhibitor.

Conclusion

This compound represents a valuable lead compound for the development of new HIV-1 integrase inhibitors. While a detailed, publicly accessible synthesis protocol remains to be fully elucidated, established methods for pyranonaphthoquinone synthesis provide a solid foundation for its chemical synthesis. Furthermore, the presence of reactive functional groups offers ample opportunities for derivatization to optimize its biological and pharmacological properties. The protocols and information provided herein are intended to serve as a guide for researchers embarking on the synthesis and derivatization of this promising natural product.

References

Topic: Total Synthesis of Dihydroobionin B and Related Compounds Audience: Researchers, scientists, and drug development professionals.

Introduction

seco-Prezizaane-type sesquiterpenes are a class of natural products isolated from the genus Illicium. These molecules exhibit a complex, highly oxidized, and stereochemically rich scaffold, making them challenging targets for total synthesis.[1][2][3] this compound belongs to this family of compounds. While a direct total synthesis of this compound has not been extensively reported, this document provides a detailed overview of the synthetic strategies and protocols for a closely related and representative member, (-)-Jiadifenolide, through a formal total synthesis approach developed by the Gademann group.[1][2][4] This formal synthesis targets a key tricyclic aldehyde intermediate, which serves as a versatile precursor for various seco-prezizaane sesquiterpenes.

The presented strategy highlights key transformations, including an organocatalytic aldol/dehydration reaction and an iron-catalyzed cross-coupling reaction, providing valuable insights for the synthesis of other members of this natural product family.[1]

Synthetic Pathway Overview

The following diagram illustrates the formal synthetic route towards the seco-prezizaane core, culminating in the key aldehyde intermediate.

Caption: Formal synthesis pathway of a key seco-prezizaane intermediate.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the formal synthesis of the aldehyde intermediate as reported by Gademann and coworkers.[1][4]

| Step No. | Transformation | Starting Material | Product | Yield (%) |

| 1 | Proline-catalyzed aldol/dehydration & reduction | Aldehyde 83 | Intermediate Ketone | 75 |

| 2 | Triflation | Intermediate Ketone | Enol Triflate | 92 |

| 3 | Iron-catalyzed cross-coupling | Enol Triflate | Precursor 84 | 85 |

Experimental Protocols

The following protocols are based on the key transformations described in the formal synthesis of the seco-prezizaane core.

Proline-Catalyzed Aldol/Dehydration and Hantzsch Ester Reduction

This one-pot procedure combines a proline-catalyzed aldol reaction and dehydration, followed by a reduction to yield the intermediate ketone.

Materials:

-

Aldehyde 83

-

Tetronic acid

-

(L)-Proline

-

Hantzsch ester

-

Dichloromethane (DCM), anhydrous

-

Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of aldehyde 83 (1.0 equiv) and tetronic acid (1.2 equiv) in anhydrous DCM (0.1 M) under an argon atmosphere, add (L)-proline (0.2 equiv).

-

Stir the reaction mixture at room temperature and monitor the formation of the highly electrophilic enone intermediate by thin-layer chromatography (TLC).

-

Once the formation of the enone is complete (typically 2-4 hours), add Hantzsch ester (1.5 equiv) to the reaction mixture in one portion.

-

Continue stirring at room temperature for 12-16 hours until the reduction is complete as indicated by TLC analysis.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the intermediate ketone.

Triflation of the Intermediate Ketone

This protocol describes the formation of the enol triflate, a key intermediate for the subsequent cross-coupling reaction.

Materials:

-

Intermediate Ketone

-

N-Phenyl-bis(trifluoromethanesulfonimide) (Tf2NPh)

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Tetrahydrofuran (THF), anhydrous

-

Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the intermediate ketone (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere and cool the solution to -78 °C.

-

Add a solution of NaHMDS (1.1 equiv) in THF dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of Tf2NPh (1.2 equiv) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enol triflate.

Iron-Catalyzed Cross-Coupling Reaction

This procedure details the iron-catalyzed methylation of the enol triflate to introduce a key methyl group.

Materials:

-

Enol Triflate

-

Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

-

Iron(III) acetylacetonate (Fe(acac)3)

-

N-Methyl-2-pyrrolidone (NMP)

-

Tetrahydrofuran (THF), anhydrous

-

Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the enol triflate (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere, add NMP (2.0 equiv).

-

Add Fe(acac)3 (0.1 equiv) to the mixture.

-

Cool the reaction mixture to 0 °C and add MeMgBr (1.5 equiv) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the key cyclization precursor 84.

References

- 1. Contemporary Synthetic Strategies Toward Seco-Prezizaane Sesquiterpenes from Illicium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical composition and pharmacological activity of seco-prezizaane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formal Total Synthesis of (-)-Jiadifenolide and Synthetic Studies toward seco-Prezizaane-Type Sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dihydroobionin B in vitro HIV-1 Integrase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus-1 (HIV-1) integrase is a critical enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. This process is essential for the establishment of a productive and persistent infection. As such, HIV-1 integrase has emerged as a key target for the development of antiretroviral drugs. Dihydroobionin B, a natural product isolated from the freshwater fungus Pseudocoleophoma sp. KT4119, has been identified as a potent inhibitor of HIV-1 integrase.[1] This document provides a detailed protocol for an in vitro HIV-1 integrase assay to evaluate the inhibitory activity of this compound and similar compounds. The protocol is based on established methodologies for measuring HIV-1 integrase activity, providing a framework for researchers to screen and characterize potential inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound against HIV-1 integrase is summarized in the table below, with the well-established integrase inhibitor Raltegravir included for comparison.

| Compound | Target | IC50 |

| This compound | HIV-1 Integrase | 0.44 µM[1] |

| Raltegravir | HIV-1 Integrase | 2-7 nM[2] |

Note: IC50 values can vary depending on the specific assay conditions and reagents used.

Experimental Workflow

The following diagram illustrates the general workflow of the in vitro HIV-1 integrase assay described in this protocol.

Caption: Workflow of the in vitro HIV-1 integrase assay.

Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against HIV-1 integrase. Commercial kits with optimized reagents are also available and can be adapted for this purpose.[3][4]

Materials and Reagents

-

Recombinant HIV-1 Integrase

-

Donor Substrate DNA (dsDNA oligonucleotide corresponding to the HIV-1 U5 LTR, labeled with biotin)

-

Target Substrate DNA (dsDNA oligonucleotide labeled with digoxigenin, DIG)

-

Streptavidin-coated 96-well microplates

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM DTT, 0.1 mg/mL BSA, 5% PEG)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

This compound (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Raltegravir)

-

Negative Control (DMSO)

-

Anti-DIG-HRP conjugate (Antibody against digoxigenin conjugated to horseradish peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

-

Stop Solution (e.g., 1 M H2SO4)

-

Microplate reader

Procedure

-

Plate Preparation:

-

Dilute the biotin-labeled donor substrate DNA to the desired concentration in assay buffer.

-

Add 100 µL of the diluted donor substrate DNA to each well of a streptavidin-coated 96-well plate.

-

Incubate for 1-2 hours at 37°C to allow the DNA to bind to the plate.

-

Wash the plate three times with 200 µL of wash buffer per well to remove unbound DNA.

-

Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific binding sites.

-

Wash the plate three times with 200 µL of wash buffer per well.

-

-

Enzyme and Inhibitor Addition:

-

Prepare serial dilutions of this compound and the positive control inhibitor (Raltegravir) in assay buffer. Also, prepare a vehicle control with the same concentration of DMSO.

-

Dilute the recombinant HIV-1 integrase to the working concentration in assay buffer.

-

Add 50 µL of the diluted HIV-1 integrase to each well.

-

Add 10 µL of the diluted this compound, positive control, or vehicle control to the respective wells.

-

Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Strand Transfer Reaction:

-

Dilute the DIG-labeled target substrate DNA to the working concentration in assay buffer.

-

Add 40 µL of the diluted target substrate DNA to each well to initiate the strand transfer reaction.

-

Incubate the plate for 1-2 hours at 37°C.

-

-

Detection:

-

Wash the plate five times with 200 µL of wash buffer per well to remove unbound reagents.

-

Dilute the anti-DIG-HRP conjugate in blocking buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted anti-DIG-HRP conjugate to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the plate five times with 200 µL of wash buffer per well.

-

Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 10-30 minutes, or until a blue color develops.

-

Stop the reaction by adding 100 µL of stop solution to each well. The color will change from blue to yellow.

-

Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis

-

Subtract the average absorbance of the no-enzyme control wells from all other absorbance values.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Absorbance of test well / Absorbance of vehicle control well))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the HIV-1 integrase activity, by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of HIV-1 integrase and the inhibitory action of compounds like this compound.

Caption: Inhibition of HIV-1 integrase by this compound.

References

Application Notes and Protocols for Dihydroobionin B in Cell Culture Experiments

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the solubility, preparation, and application of Dihydroobionin B in cell culture experiments. Due to the limited availability of specific solubility data for this compound, this document outlines a generalized yet detailed approach for determining its solubility and establishing a robust protocol for its use in in vitro assays.

Introduction to this compound

This compound is a natural product that has garnered interest for its biological activities. As with many complex organic molecules, its hydrophobic nature presents challenges for its use in aqueous cell culture environments. Proper solubilization and handling are critical to obtaining accurate and reproducible experimental results. This guide provides a systematic approach to addressing these challenges.

Solubility of this compound

The solubility of a compound is a critical parameter for its biological evaluation. For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions.[1] It is imperative to maintain a low final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity.

Table 1: General Solubility Guidelines for Hydrophobic Compounds in Cell Culture

| Parameter | Recommendation | Rationale |

| Primary Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | High capacity to dissolve a wide range of hydrophobic compounds. |

| Stock Solution Concentration | 1-10 mM (or higher, if soluble) | A high concentration stock allows for minimal solvent addition to the final culture medium. |

| Final Solvent Concentration in Media | < 0.5%, ideally ≤ 0.1% | To minimize solvent-induced cellular stress and off-target effects.[1] |

| Aqueous Solubility | To be determined experimentally | Direct solubility in aqueous buffers or media is typically very low. |

Experimental Protocols

Protocol for Determining this compound Solubility and Preparing Stock Solutions

This protocol describes a method to determine a suitable stock concentration for this compound in DMSO.

Materials:

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

96-well clear bottom plate

-

Plate reader for absorbance or nephelometry (optional)

Procedure:

-

Prepare a High-Concentration Stock Solution:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a sterile microcentrifuge tube or amber vial.

-

Add a calculated volume of DMSO to achieve a high theoretical concentration (e.g., 10 mM or 20 mM). The molecular weight of this compound is required for this calculation.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, gentle warming (e.g., 37°C for 10-15 minutes) or brief sonication can be applied.[2] Visually inspect for any remaining particulate matter. If particulates persist, this concentration may be above the solubility limit.

-

-

Kinetic Solubility Assessment in Culture Medium:

-

Prepare a series of dilutions of the this compound stock solution in cell culture medium in a 96-well plate.

-

For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM solution (with 1% DMSO). Perform serial dilutions from this well.

-

Incubate the plate at 37°C for a period relevant to your planned experiment (e.g., 1-2 hours).

-

Visually inspect the wells for any signs of precipitation (cloudiness, crystals).

-

For a more quantitative assessment, a plate reader can be used to measure light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb, to detect precipitates.[3][4][5]

-

-

Determination of Optimal Stock Concentration:

-

Based on the solubility assessment, determine the highest concentration that remains in solution in the cell culture medium without precipitation. This will inform the maximum feasible stock concentration for your experiments.

-

It is advisable to use a stock concentration that allows the final DMSO concentration in your highest treatment dose to remain below 0.5%.

-

-

Storage of Stock Solution:

-

Once prepared, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Protocol for Preparing Working Solutions for Cell Culture Experiments

Materials:

-

This compound stock solution in DMSO

-

Pre-warmed complete cell culture medium

-

Sterile conical tubes

Procedure:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Warm the required volume of complete cell culture medium to 37°C.

-

Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to avoid precipitation.[2]

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1:10 in medium to get 1 mM) and then a final dilution (e.g., 1:100 in medium to get 10 µM).

-

Gently vortex or swirl the conical tube containing the medium while adding the stock solution to ensure rapid and uniform mixing.[2]

-

Always prepare a vehicle control containing the same final concentration of DMSO as the highest dose of this compound used in the experiment.

-

Use the freshly prepared working solutions for treating cells immediately.

Protocol for Assessing Cytotoxicity using MTT Assay

This protocol provides a basic method to evaluate the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated.

Caption: Experimental workflow for preparing and testing this compound in cell culture.

Caption: Hypothetical signaling pathway inhibited by this compound.

References

- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emulatebio.com [emulatebio.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. creative-biolabs.com [creative-biolabs.com]

Application Notes and Protocols for Dihydroobionin B in Viral Replication Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroobionin B is a recently identified natural product isolated from the freshwater fungus Pseudocoleophoma sp. KT4119.[1] It has demonstrated potent inhibitory activity against HIV-1 integrase, a critical enzyme for viral replication.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in various viral replication assays. The focus is on its known anti-HIV-1 activity and on providing a framework for evaluating its potential broader-spectrum antiviral properties.

Mechanism of Action

This compound's primary known mechanism of action is the inhibition of HIV-1 integrase.[1] This viral enzyme is responsible for inserting the viral DNA into the host cell's genome, a crucial step in the retroviral replication cycle. By blocking this step, this compound effectively halts the establishment of a productive infection. The precise interactions with other viral or cellular components have not yet been fully elucidated.

Quantitative Data

The following table summarizes the known quantitative data for this compound's anti-HIV-1 activity. Further research is required to determine its efficacy against other viruses and to establish a comprehensive cytotoxicity profile.

| Parameter | Virus | Cell Line | Value | Reference |

| IC50 | HIV-1 | Not Specified | 0.44 µM | [1] |

| CC50 | Not Specified | Not Specified | > 50 µM (Example) | N/A |

| Selectivity Index (SI) | HIV-1 | Not Specified | > 113.6 (Calculated) | N/A |

Note: The CC50 value is provided as an example for calculating the Selectivity Index (SI = CC50/IC50). Actual cytotoxicity should be determined experimentally in the cell line used for antiviral assays. A higher SI value indicates greater selectivity of the compound for inhibiting the virus over host cell toxicity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known mechanism of action of this compound and a general workflow for screening its antiviral activity.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antiviral activity of this compound.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 integrase.

Materials:

-

Recombinant HIV-1 Integrase

-

Donor substrate DNA (DS DNA) and Target substrate DNA (TS DNA)

-

Assay buffer (e.g., MOPS, DTT, MgCl2, MnCl2)

-

This compound (dissolved in DMSO)

-

96-well plates